molecular formula C7H4BrNO3 B13544604 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid

2-(6-Bromopyridin-3-yl)-2-oxoacetic acid

Cat. No.: B13544604
M. Wt: 230.02 g/mol
InChI Key: UOCIQQTVUDPUFQ-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)-2-oxoacetic acid is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 6 and a 2-oxoacetic acid moiety at position 2. The bromine atom introduces electron-withdrawing effects, influencing reactivity and stability, while the oxoacetic acid group confers acidity and participation in condensation or nucleophilic reactions.

Properties

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C7H4BrNO3/c8-5-2-1-4(3-9-5)6(10)7(11)12/h1-3H,(H,11,12)

InChI Key

UOCIQQTVUDPUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the bromination of 3-pyridinecarboxylic acid followed by oxidation to introduce the oxoacetic acid group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and oxidation processes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-Bromopyridin-3-yl)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and oxoacetic acid group play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 2-Oxoacetic Acid Derivatives

Compound Name Aromatic Group Substituent(s) Molecular Formula Molecular Weight (g/mol) References
2-(6-Bromopyridin-3-yl)-2-oxoacetic acid Pyridine 6-Bromo C₇H₄BrNO₃ 230.02 (calculated)
2-(3-Fluorophenyl)-2-oxoacetic acid Benzene 3-Fluoro C₈H₅FO₃ 168.12
2-(4-Fluorophenyl)-2-oxoacetic acid Benzene 4-Fluoro C₈H₅FO₃ 168.12
2-(Naphthalen-2-yl)-2-oxoacetic acid Naphthalene None C₁₂H₈O₃ 200.19
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid Naphthalene 6-Methoxy C₁₃H₁₀O₄ 230.21

Key Observations :

  • Aromatic Systems : Pyridine (target) vs. benzene/naphthalene derivatives alter solubility and π-π stacking interactions. Naphthalene-based compounds exhibit higher molecular weights and extended conjugation, impacting UV absorption and photochemical applications .

Mechanistic Insights :

  • In fluorophenyl derivatives, the fluorine atom directs electrophilic substitution to specific positions, enabling regioselective synthesis .
  • The target compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, a pathway less accessible in non-halogenated analogs .

Physical and Chemical Properties

Table 3: Physical Properties and Stability

Compound Name Melting Point (°C) Solubility Stability Notes References
This compound Not reported Moderate in polar solvents Likely stable under anhydrous conditions
2-(3-Fluorophenyl)-2-oxoacetic acid Not reported Low in water Corrosive; requires PPE
6-Propionoxymethyl-2-oxo-benzopyran 174–176.5 Soluble in chloroform Stable during reflux

Acidity and Solubility :

  • The oxoacetic acid group (pKa ~2–3) makes these compounds strongly acidic, influencing salt formation in drug formulations .
  • Methoxy groups (e.g., in 6-methoxynaphthalene derivatives) enhance solubility in organic solvents compared to brominated analogs .

Risk Mitigation :

  • Fluorophenyl derivatives require respiratory protection and rigorous handling due to acute toxicity risks .
  • Brominated pyridines may pose environmental persistence concerns, necessitating further ecotoxicity studies .

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